Malachite Green D5 Picrate

Vue d'ensemble

Description

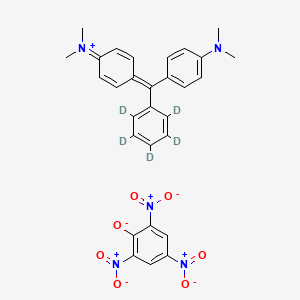

Malachite Green D5 Picrate is an isotopically labeled analog of the triphenylmethane dye, malachite green. It is primarily used as an internal standard for the quantification of malachite green in various products, especially in aquaculture. This compound is known for its vibrant green color and is used in various analytical and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Malachite Green D5 Picrate involves the isotopic labeling of malachite green with deuterium. The process typically includes the reaction of bis-(4-dimethylaminophenyl)-phenyl-d5-carbenium with picric acid under controlled conditions. The reaction is carried out in a solvent such as acetone, and the product is purified using techniques like liquid chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced under strict quality control measures to meet analytical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Malachite Green D5 Picrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its leuco form, which is colorless.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of malachite green.

Reduction: Leuco-malachite green.

Substitution: Substituted malachite green derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Malachite Green D5 Picrate serves as an internal standard in LC-MS analyses. It enhances the accuracy and reliability of quantifying malachite green residues in complex biological matrices, such as fish tissue. The compound's isotopic labeling improves detection sensitivity and specificity, allowing for precise measurements even at trace levels .

Table 1: Analytical Methods Using this compound

| Methodology | Application | Reference |

|---|---|---|

| LC-MS | Quantification of malachite green residues | |

| Solid-phase extraction | Sample preparation for tissue analysis | |

| Fluorescence spectroscopy | Detection of cellular components |

Biological Research

In biological studies, this compound is utilized for its staining properties to visualize cellular components. It has been investigated for potential anti-cancer properties, particularly against leukemia and lymphoma cells. Studies indicate that it can induce apoptosis and exhibit cytotoxic effects on various cell lines .

Case Study: Cytotoxic Effects on Cell Lines

- Objective : Evaluate the cytotoxicity of malachite green on different cell types.

- Method : Cells treated with varying concentrations of malachite green were assessed for cell viability using MTT assays.

- Findings : Higher concentrations resulted in necrosis, while lower concentrations induced apoptosis, highlighting its dual action depending on dosage .

Environmental Science

This compound is employed in environmental testing to detect malachite green residues in aquaculture products. Its application is critical in ensuring food safety and compliance with regulatory standards, given the potential toxic effects associated with malachite green exposure .

Table 2: Environmental Testing Applications

| Application | Methodology | Findings |

|---|---|---|

| Aquaculture product analysis | LC-MS/MS | Detection of residues in fish |

| Environmental monitoring | Sample extraction and analysis | Assessment of contamination levels |

Pharmacokinetics

This compound exhibits rapid absorption and distribution within biological systems. Its metabolites can be detected in tissues post-administration, making it a useful marker for studying the pharmacokinetics of malachite green compounds .

Toxicity Considerations

While this compound has beneficial applications, it is essential to consider its toxicity:

Mécanisme D'action

The mechanism of action of Malachite Green D5 Picrate involves its interaction with cellular components. In biological systems, it binds to nucleic acids and proteins, leading to changes in their structure and function. The compound’s effects are mediated through various molecular pathways, including the inhibition of certain enzymes and the induction of oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Crystal Violet: Another triphenylmethane dye with similar staining properties.

Leuco-Malachite Green: The reduced form of malachite green, used in similar applications.

Methyl Green: A related dye used in histology and cytology.

Uniqueness

Malachite Green D5 Picrate is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise quantification in analytical applications. Its use as an internal standard sets it apart from other similar compounds .

Activité Biologique

Malachite Green D5 Picrate (MGD5P) is a synthetic dye belonging to the triarylmethane group, widely utilized in biochemical and analytical applications. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by data tables and relevant case studies.

- Chemical Formula : C29H22D5N5O7

- Molecular Weight : 562.59 g/mol

- CAS Number : 1258668-21-1

Target Interaction

This compound interacts primarily with fluorogen activating proteins, leading to a significant increase in fluorescence. This property is exploited in various analytical techniques, notably liquid chromatography coupled with mass spectrometry (LC-MS) .

Biochemical Pathways

The compound's influence on biochemical pathways includes:

- Enzyme Interaction : MGD5P can inhibit or activate specific enzymes, notably cytochrome P450, thereby affecting metabolic pathways and gene expression .

- Cellular Effects : It alters cell signaling pathways, impacting cellular metabolism and function. Studies indicate that MGD5P can induce changes in gene expression related to stress responses and apoptosis .

Pharmacokinetics

MGD5P is often used as an internal standard in LC-MS analyses for quantifying malachite green residues in aquaculture products. Its pharmacokinetic profile indicates rapid absorption and distribution within biological systems, with metabolites such as leucomalachite green detected in various tissues post-administration .

Acute Toxicity

Acute toxicity studies have shown that malachite green compounds can exhibit significant toxic effects:

- LD50 Values : The oral median lethal dose (LD50) for malachite green oxalate is approximately 275 mg/kg body weight in rats .

- Effects on Organ Systems : High doses have been linked to reduced motor activity and adverse changes in organ weights, particularly the liver .

Genotoxicity

Research indicates that malachite green may possess genotoxic properties, as evidenced by positive results in various in vitro assays. This raises concerns regarding its potential carcinogenic effects .

Case Studies

- Environmental Impact Assessment :

- Biodegradation Research :

Detection Techniques

This compound is extensively used in analytical chemistry:

- LC-MS Applications : As an internal standard, it enhances the accuracy of quantifying malachite green and its metabolites in complex biological samples .

| Analytical Method | Description |

|---|---|

| LC-MS | Utilizes MGD5P for quantifying malachite green residues with high sensitivity. |

| Staining Techniques | Employed for visualizing cellular components in histological studies. |

Propriétés

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.C6H3N3O7/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-17H,1-4H3;1-2,10H/q+1;/p-1/i5D,6D,7D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSJDRORUIJJI-AYVDECCJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)[2H])[2H].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583569 | |

| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258668-21-1 | |

| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1258668-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.